molecular formula C95H112N8O48S B031667 Ristocetin sulfate CAS No. 11140-99-1

Ristocetin sulfate

Cat. No. B031667
CAS RN: 11140-99-1
M. Wt: 1871.7 g/mol
InChI Key: WTEALAUFHBQTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ristocetin A sulfate is C95H110N8O44·H2SO4 . Its molecular weight is 2166.00 . The structure of Ristocetin A is related to the glycopeptide antibiotics Teicoplanin and vancomycin .


Physical And Chemical Properties Analysis

Ristocetin sulfate is a white solid . It is soluble in water, methanol, or DMSO . The empirical formula is C95H110N8O44·H2SO4 .

Scientific Research Applications

  • Platelet Activation

    • Field: Hematology
    • Application: Ristocetin sulfate is used in research to study its effects on platelet activation. It has been found to synergistically induce platelet aggregation when used in combination with CXCL12 at subthreshold doses .
    • Method: The method involves simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses .
    • Results: This combination induces a transient increase in the levels of both GTP-binding Rho and Rac, followed by an increase in phosphorylated cofilin .
  • von Willebrand Factor Activation

    • Field: Hematology
    • Application: Ristocetin sulfate is used to activate von Willebrand factor (vWF), a blood glycoprotein involved in hemostasis .
    • Method: Ristocetin causes vWF to bind the platelet receptor glycoprotein Ib (GpIb), causing agglutination of fixed platelets or initiating the initial agglutination phase of aggregation of live platelets .
    • Results: This interaction is used in diagnostic tests for various types of von Willebrand disease .
  • Phospholipase A2 Activation

    • Field: Biochemistry
    • Application: Ristocetin sulfate has been found to activate phospholipase A2, leading to the generation of thromboxane A2 .
    • Method: The method involves the interaction of ristocetin with glycoprotein (GP) Ib/IX/V on platelets .
    • Results: This interaction results in the generation of thromboxane A2 via phospholipase A2 activation .
  • Diagnosis of von Willebrand Disease

    • Field: Hematology
    • Application: Ristocetin sulfate is used in the Ristocetin Cofactor Activity Assay and the Ristocetin Induced Platelet Aggregation Assay (RIPA) to help diagnose von Willebrand Disease .
    • Method: The assays employ the patient’s platelet-rich plasma (with vWF but no platelets) and add ristocetin and exogenous formalin-fixed platelets which can passively agglutinate .
    • Results: The results of the assays can help in the diagnosis of various types of von Willebrand disease .
  • Diagnosis of Bernard-Soulier Syndrome

    • Field: Hematology
    • Application: Ristocetin sulfate is used in the diagnosis of Bernard-Soulier syndrome, a rare inherited platelet function disorder .
    • Method: The Ristocetin Induced Platelet Aggregation Assay (RIPA) is used, which involves the addition of ristocetin to the patient’s platelets .
    • Results: In Bernard-Soulier syndrome, the patient’s platelets do not aggregate upon the addition of ristocetin, which is a key diagnostic feature .
  • Platelet Function Tests

    • Field: Hematology
    • Application: Ristocetin sulfate is used in platelet function tests to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction .
    • Method: The test involves the addition of ristocetin to the patient’s platelets and the measurement of platelet aggregation .
    • Results: The results of the test can help in the diagnosis of various platelet function disorders .
  • Antibiotic Treatment

    • Field: Pharmacology
    • Application: Ristocetin sulfate was originally used as an antibiotic to treat staphylococcal infections .
    • Method: The method of application would depend on the specific infection and patient condition .
    • Results: While effective, the use of Ristocetin sulfate as an antibiotic has been largely discontinued due to side effects such as thrombocytopenia and platelet agglutination .
  • Microbial Sulfate Reduction

    • Field: Microbiology
    • Application: Ristocetin sulfate has been used in studies investigating microbial sulfate reduction in deep-sea cold seep sediments .
    • Method: The method involves the use of Ristocetin sulfate under conditions of high shear stress .
    • Results: The results of these studies contribute to our understanding of biogeochemical processes in deep-sea environments .
  • Molecular Biology Research

    • Field: Molecular Biology
    • Application: Ristocetin sulfate is used in molecular biology research, particularly in studies investigating the interactions of von Willebrand factor (vWF) and the glycoprotein (GP) Ib-IX-V complex .
    • Method: The method involves the use of Ristocetin sulfate in various assays to study these interactions .
    • Results: The results of these studies contribute to our understanding of hemostasis and thrombosis .
  • Clinical Diagnostics

    • Field: Clinical Diagnostics
    • Application: Ristocetin sulfate is used in the Ristocetin Cofactor Activity Assay and the Ristocetin Induced Platelet Aggregation Assay (RIPA) to help diagnose von Willebrand Disease and other bleeding disorders .
    • Method: The assays employ the patient’s platelet-rich plasma and add ristocetin .
    • Results: The results of the assays can help in the diagnosis of various types of von Willebrand disease and other bleeding disorders .

Safety And Hazards

Ristocetin sulfate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Future Directions

Ristocetin sulfate is essential in the diagnosis of von Willebrand Disease . It is used in the Ristocetin Cofactor Activity Assay (von Willebrand factor activity) and the Ristocetin Induced Platelet Aggregation Assay (RIPA) to help diagnose von Willebrand Disease and other bleeding disorders . The future directions of Ristocetin sulfate could involve further improvements in its potency/activity and shelf life .

properties

IUPAC Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H92N8O35.H2O4S/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113;1-5(2,3)4/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEALAUFHBQTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H94N8O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1871.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ristocetin sulfate

CAS RN

11140-99-1
Record name Ristomycin, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011140991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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